

# "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" chemical structure

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Compound of Interest

2-Amino-3-chloro-N-hydroxypropanamide-15N,d3

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# Technical Guide: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of **2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3**, an isotopically labeled organic compound. This molecule is the deuterium and 15N labeled version of 2-Amino-3-chloro-N-hydroxypropanamide. The unlabeled compound is a key intermediate in the synthesis of the broad-spectrum antibiotic D-cycloserine. [1][2] As a structural analog of the amino acid D-alanine, D-cycloserine inhibits bacterial cell wall synthesis, making it a critical second-line treatment for tuberculosis.[3][4][5] The labeled compound serves as a valuable tool in pharmacokinetic and metabolic studies of D-cycloserine and related compounds.[6]

# **Chemical Structure and Properties**

#### 2.1. Chemical Structure

The chemical structure of **2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3** is depicted below. It is a propanamide backbone substituted with an amino group, a chloro group, and a 15N-labeled hydroxyamino group, with deuterium atoms at specified positions.



#### 2.2. Physicochemical Properties

A summary of the key physicochemical properties of the isotopically labeled compound and its unlabeled counterpart is provided in the table below.

Property	2-Amino-3-chloro-N- hydroxy-propanamide- 15N,d3  2-Amino-3-chloro-N- hydroxypropanamide		
CAS Number	1794713-69-1	120854-55-9	
Molecular Formula	C <sub>3</sub> H <sub>4</sub> D <sub>3</sub> ClN <sup>15</sup> NO <sub>2</sub>	C <sub>3</sub> H <sub>7</sub> CIN <sub>2</sub> O <sub>2</sub>	
Molecular Weight	142.56 g/mol	138.55 g/mol [7][8]	
Appearance	Light Yellow Solid	White to off-white solid[7]	
Solubility	No data available  Slightly soluble in DMSC (when heated) and water		
Stability	No data available	Hygroscopic and unstable in solution[7]	
Alternate Names	Not applicable	2-Amino-3-chloro- propionohydroxamic acid[1]	

## **Biological Activity and Mechanism of Action**

The biological significance of 2-Amino-3-chloro-N-hydroxy-propanamide lies in its role as a precursor to D-cycloserine. D-cycloserine exerts its antibacterial effects by inhibiting the early stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][4]

The mechanism of action involves the competitive inhibition of two key enzymes:

- Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.[3]
   [4][9]
- D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[3][4][9]



By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanyl-D-alanine dipeptides, thereby preventing the formation of the pentapeptide cross-bridges necessary for a stable peptidoglycan cell wall. This leads to the production of a defective cell wall and ultimately results in bacterial cell lysis.

#### 3.1. Quantitative Data: Enzyme Inhibition Kinetics

The following table summarizes the kinetic parameters for the inhibition of Alanine Racemase and D-alanine:D-alanine Ligase by D-cycloserine.

Enzyme	Organism	Substrate	K_m_	Inhibitor	K_i_	Inhibition Type
Alanine Racemase	Escherichi a coli W	D-alanine	0.46 mM[10][11]	D- cycloserine	0.65 mM[10][11]	Competitiv e
Alanine Racemase	Escherichi a coli W	L-alanine	0.97 mM[10][11]	L- cycloserine	2.1 mM[10] [11]	Competitiv e
D- alanine:D- alanine Ligase	Mycobacte rium tuberculosi s	D-alanine (Site 1)	0.075 mM[12]	D- cycloserine	14 μM[ <mark>12</mark> ]	Competitiv e
D- alanine:D- alanine Ligase	Mycobacte rium tuberculosi s	D-alanine (Site 2)	3.6 mM[12]	D- cycloserine	25 μM[ <mark>12</mark> ]	Competitiv e

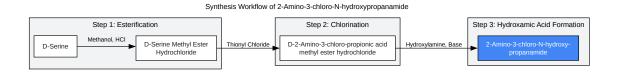
## **Experimental Protocols**

#### 4.1. Representative Synthesis of 2-Amino-3-chloro-N-hydroxypropanamide

Disclaimer: The following is a representative protocol based on the known chemistry of D-cycloserine synthesis and has not been optimized. Researchers should adapt this protocol based on their specific requirements and safety considerations.



The synthesis of 2-Amino-3-chloro-N-hydroxypropanamide can be conceptualized as a multistep process starting from D-serine.



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Caption: A representative three-step synthesis workflow for 2-Amino-3-chloro-N-hydroxypropanamide.

#### Methodology:

- Esterification of D-Serine: D-serine is esterified to its methyl ester hydrochloride. D-serine is suspended in methanol and cooled. Thionyl chloride is added dropwise while maintaining a low temperature. The reaction mixture is stirred until completion, and the solvent is removed under reduced pressure to yield D-serine methyl ester hydrochloride.
- Chlorination: The D-serine methyl ester hydrochloride is then chlorinated. The ester is
  suspended in an appropriate solvent (e.g., chloroform) and reacted with a chlorinating agent
  such as thionyl chloride or phosphorus pentachloride at a controlled temperature.[13] Upon
  completion, the reaction is quenched, and the product, D-2-amino-3-chloropropionic acid
  methyl ester hydrochloride, is isolated.
- Hydroxamic Acid Formation: The final step is the formation of the hydroxamic acid. The
  chlorinated ester is reacted with hydroxylamine hydrochloride in the presence of a base
  (e.g., sodium methoxide in methanol). The reaction is monitored for completion, after which
  the product, 2-Amino-3-chloro-N-hydroxypropanamide, is isolated and purified.



#### 4.2. Representative Analytical Method: HPLC-UV

Disclaimer: The following is a representative protocol for the analysis of amino acid-like compounds and has not been validated for **2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3**. Method development and validation are required for accurate quantification.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm)

#### Reagents:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Sample Diluent: Mobile Phase A

#### **Chromatographic Conditions:**

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 μL



#### Sample Preparation:

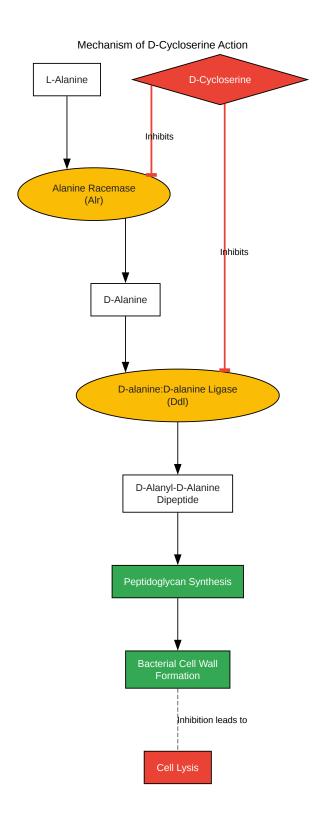
- Accurately weigh and dissolve the sample in the Sample Diluent to a known concentration.
- Filter the sample through a 0.45 μm syringe filter before injection.

# Signaling Pathway and Experimental Workflow Diagrams

5.1. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism by which D-cycloserine, the active form of the title compound's unlabeled analog, inhibits bacterial cell wall synthesis.





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Caption: D-Cycloserine inhibits Alanine Racemase and D-alanine:D-alanine Ligase.



### Conclusion

**2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3** is a crucial labeled intermediate for synthesizing isotopically marked D-cycloserine. Its utility in research, particularly in pharmacokinetic and metabolic studies, is significant for understanding the behavior of this important antibiotic. This guide has provided a detailed overview of its chemical properties, biological relevance, and representative experimental protocols. The provided diagrams and data tables serve as a valuable resource for researchers and professionals in the field of drug development. Further research to establish and validate specific analytical and synthetic protocols for this compound is warranted.

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